molecular formula C11H12N2O B13644035 1-Allyl-5-aminoindolin-2-one

1-Allyl-5-aminoindolin-2-one

Cat. No.: B13644035
M. Wt: 188.23 g/mol
InChI Key: SJJGWGJSLWTDQY-UHFFFAOYSA-N
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Description

1-Allyl-5-aminoindolin-2-one is a compound belonging to the indolin-2-one family, which is known for its diverse biological and pharmacological activities. This compound features an indole core structure, which is a common motif in many natural products and pharmaceuticals. The presence of the allyl and amino groups in its structure potentially enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-5-aminoindolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-nitroindolin-2-one with allylamine under reducing conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation for the reduction of the nitro group and the use of protective groups to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-5-aminoindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.

    Reduction: Reduction reactions can convert the compound into different amino derivatives.

    Substitution: The amino and allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Allyl-5-aminoindolin-2-one exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-5-nitroindolin-2-one: Similar structure but with a nitro group instead of an amino group.

    1-Benzyl-5-aminoindolin-2-one: Similar structure but with a benzyl group instead of an allyl group.

    5-Aminoindolin-2-one: Lacks the allyl group but retains the amino group.

Uniqueness

1-Allyl-5-aminoindolin-2-one is unique due to the presence of both the allyl and amino groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-amino-1-prop-2-enyl-3H-indol-2-one

InChI

InChI=1S/C11H12N2O/c1-2-5-13-10-4-3-9(12)6-8(10)7-11(13)14/h2-4,6H,1,5,7,12H2

InChI Key

SJJGWGJSLWTDQY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)CC2=C1C=CC(=C2)N

Origin of Product

United States

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